Purity Superiority: Afatinib Impurity 11 Achieves 99.85% HPLC Purity, Exceeding Standard Industry Offerings for Related Impurities
Afatinib Impurity 11 demonstrates significantly higher HPLC purity compared to commonly procured Afatinib impurities. Selleck's lot analysis confirms 99.85% purity , and MedChemExpress reports 99.10% purity . In contrast, Afatinib Impurity A is supplied with a purity specification of >95% , and Afatinib Impurity B is available at 98% HPLC purity . The quantified difference of at least 1.1 percentage points in absolute purity (and a 4.85 percentage point gap compared to Impurity A) directly impacts the accuracy of quantitative impurity assays and the reliability of method validation studies.
| Evidence Dimension | HPLC Purity |
|---|---|
| Target Compound Data | 99.85% (Selleck) / 99.10% (MedChemExpress) |
| Comparator Or Baseline | Afatinib Impurity A: >95% (BOC Sciences); Afatinib Impurity B: 98% (AKSci) |
| Quantified Difference | Target exceeds Impurity A by ≥4.85 percentage points; exceeds Impurity B by 1.1–1.85 percentage points. |
| Conditions | HPLC analysis; vendor Certificate of Analysis (CoA) |
Why This Matters
Higher purity reference standards reduce interference from unknown impurities, ensuring accurate calibration curves and reliable quantification of the target impurity in drug substance and drug product.
